TRPM8 Antagonist Potency: DFL23448 Demonstrates ~6-Fold Greater Potency Than AMTB in Direct Head-to-Head Comparison
In a direct head-to-head experiment within the same study, DFL23448 inhibited Cooling Agent 10-induced intracellular Ca2+ elevation in hTRPM8-expressing HEK293 cells with an IC50 of 10.1 ± 0.2 nM, compared to 60 ± 0.3 nM for AMTB — representing an approximately 6-fold potency advantage [1]. Both compounds were tested under identical conditions (concentration range 0.03 nM to 1 μM; n = 4 per concentration) using a Ca2+-sensitive fluorescent dye assay, eliminating inter-laboratory variability as a confounding factor [1]. DFL23448 also inhibited cold-induced TRPM8 activation with an IC50 of 21.4 ± 0.3 nM [1].
| Evidence Dimension | TRPM8 antagonist potency (IC50 against Cooling Agent 10-induced Ca2+ flux) |
|---|---|
| Target Compound Data | DFL23448 IC50 = 10.1 ± 0.2 nM (n = 4) |
| Comparator Or Baseline | AMTB IC50 = 60 ± 0.3 nM (n = 4) |
| Quantified Difference | ~5.9-fold greater potency for DFL23448 (10.1 nM vs 60 nM) |
| Conditions | hTRPM8 stably expressed in HEK293 cells; Cooling Agent 10 stimulation; Ca2+-sensitive fluorescent dye (Fluo-4); concentration range 0.03 nM–1 μM; 384-well plate format |
Why This Matters
For researchers requiring maximal TRPM8 blockade at minimal compound concentrations — critical in experiments where solubility, cytotoxicity, or off-target effects at higher concentrations are concerns — DFL23448's ~6-fold potency advantage over AMTB directly translates to lower required working concentrations and reduced risk of non-specific effects.
- [1] Mistretta FA, et al. J Pharmacol Exp Ther. 2016;356(1):200-211. In Vitro TRPM8 Assay results: IC50 values for DFL23448 and AMTB were 10.1 ± 0.2 nM and 60 ± 0.3 nM, respectively. doi:10.1124/jpet.115.228684. View Source
